molecular formula C8H15NO3 B064365 4-Amino-tetrahydropyran-4-acetic acid methyl ester CAS No. 178242-93-8

4-Amino-tetrahydropyran-4-acetic acid methyl ester

Cat. No. B064365
Key on ui cas rn: 178242-93-8
M. Wt: 173.21 g/mol
InChI Key: GQUKUDVUDSFVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422240B2

Procedure details

Instead of tetrahydro-4H-pyran-4-one, 1-(tert-butoxycarbonyl)-4-piperidone (5.00 g) was used and treated by the same techniques as in Reference Example 1-1(1) and (2) to give the titled compound as a colorless solid (4.65 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCC(=O)CC1.[C:8]([O:12][C:13]([N:15]1CCC(=O)CC1)=[O:14])([CH3:11])([CH3:10])[CH3:9].[NH2:22][C:23]1([CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH2:28][CH2:27]O[CH2:25][CH2:24]1>>[NH2:22][C:23]1([CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH2:28][CH2:27][N:15]([C:13]([O:12][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:14])[CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCOCC1)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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